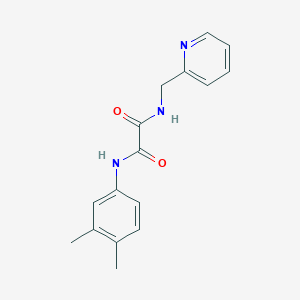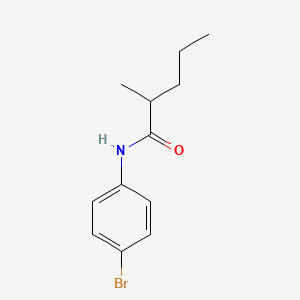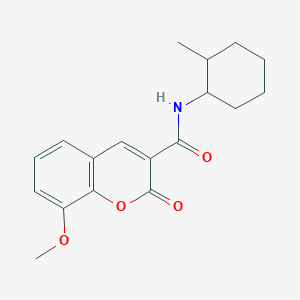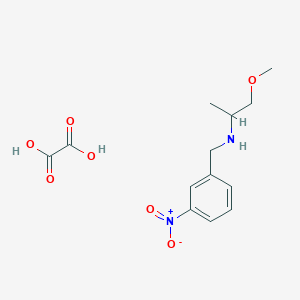![molecular formula C24H21NO6 B5180426 Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B5180426.png)
Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a benzene ring substituted with dimethyl ester groups and a phenylmethoxybenzoyl amide group. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-aminoisophthalic acid with methanol in the presence of a strong acid catalyst to form the dimethyl ester. This intermediate is then reacted with 3-phenylmethoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
化学反応の分析
Types of Reactions: Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and coatings.
作用機序
The mechanism of action of Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s amide and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic ring system allows for π-π interactions with other aromatic compounds, which can affect the compound’s binding affinity and specificity .
類似化合物との比較
- Dimethyl 5-[(3-methoxybenzoyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(3-bromobenzoyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]benzene-1,3-dicarboxylate
Comparison: Dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate is unique due to the presence of the phenylmethoxy group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds, such as those with methoxy or bromobenzoyl groups, which may exhibit different reactivity and biological activity profiles .
特性
IUPAC Name |
dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-29-23(27)18-11-19(24(28)30-2)13-20(12-18)25-22(26)17-9-6-10-21(14-17)31-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWQWEXNRJNHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-butyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5180352.png)

![5-({[2-(diethylamino)ethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5180365.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5180384.png)

![N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5180397.png)

![2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B5180409.png)
![METHYL 3-[(2,5-DIMETHYLPHENYL)METHYL]-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5180416.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone](/img/structure/B5180441.png)
![2-[(1-BENZOFURAN-2-YL)FORMAMIDO]HEXANOIC ACID](/img/structure/B5180455.png)
![2-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5180458.png)
![2-[2-chloro-4-[(E)-[1-(2,4-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B5180459.png)
